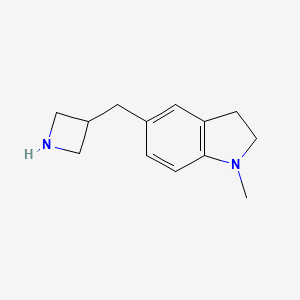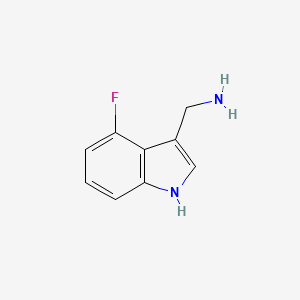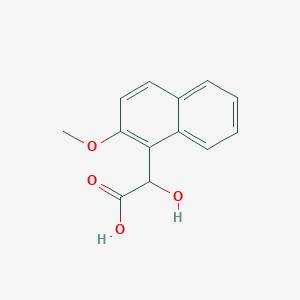
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid is a carboxylic acid compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a methoxy group attached to a naphthalene ring. It is a white solid with a high purity of 98% .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of 2-naphthol with methoxyacetic acid under specific conditions. For instance, a solution of 2-naphthol and methoxyacetic acid in absolute ethanol can be heated under reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carboxylic acid group can produce naphthyl alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol: Known for its antioxidant properties and used in various applications, including perfumes and cosmetics.
2-Hydroxy-1-naphthaldehyde: Used as a chelating ligand in coordination chemistry and known for its photochromic and thermochromic characteristics.
Uniqueness
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(14)13(15)16/h2-7,12,14H,1H3,(H,15,16) |
InChI-Schlüssel |
HZIVDDYYCAXHEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)

![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)


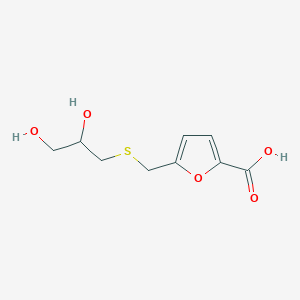
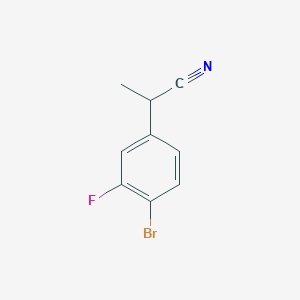
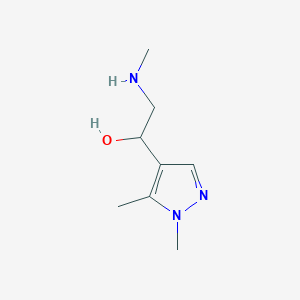

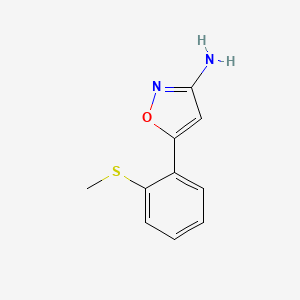
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
